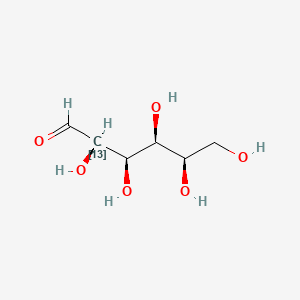

D-Idose-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Idose-13C es un análogo etiquetado con isótopos estables de D-idose, un azúcar aldohexosa raro. El compuesto está marcado con carbono-13, un isótopo no radiactivo del carbono, lo que lo hace útil en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. El propio D-idose es uno de los aldohexosas más raros y es conocido por su inestabilidad en condiciones ácidas, básicas o térmicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de D-Idose-13C generalmente implica el uso de D-glucosa como material de partida. El proceso incluye varios pasos clave:

Protección con Isopropilideno: Este paso implica la protección de los grupos hidroxilo de la D-glucosa para evitar reacciones no deseadas.

Escisión con Periodato: El enlace C6-C7 del intermedio de ácido heptónico se escinde utilizando periodato, soportado en gel de sílice.

Reducción Selectiva: Los niveles de oxidación en C1 y C6 se ajustan mediante reducción selectiva para producir D-idose.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de etiquetado con isótopos estables permite la producción de this compound en cantidades suficientes para aplicaciones de investigación e industriales.

Análisis De Reacciones Químicas

Tipos de Reacciones

D-Idose-13C experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión a ácido D-idurónico y ácido D-idónico.

Reducción: Formación de D-iditol.

Sustitución: Reacciones con nucleófilos para formar glicósidos.

Reactivos y Condiciones Comunes

Oxidación: Periodatos y otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Condiciones ácidas o básicas para facilitar la sustitución nucleofílica.

Productos Principales

Oxidación: Ácido D-idurónico, ácido D-idónico.

Reducción: D-iditol.

Sustitución: Varios glicósidos.

Aplicaciones Científicas De Investigación

D-Idose-13C tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como referencia química para la identificación, el análisis cualitativo y cuantitativo.

Biología: Estudio de vías metabólicas y cinética enzimática.

Medicina: Investigación del papel de los azúcares raros en los mecanismos de la enfermedad y las posibles aplicaciones terapéuticas.

Mecanismo De Acción

El mecanismo de acción de D-Idose-13C implica su incorporación a las vías metabólicas donde se puede rastrear mediante espectroscopia de resonancia magnética nuclear (RMN). El carbono-13 marcado permite a los investigadores estudiar la dinámica de los procesos metabólicos, las interacciones enzimáticas y las vías moleculares. This compound puede unirse a receptores específicos, desencadenando vías que producen efectos fisiológicos o bioquímicos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido D-Idurónico: Un producto de oxidación de D-idose.

Ácido D-Idónico: Otro producto de oxidación de D-idose.

D-Iditol: Un producto de reducción de D-idose.

Unicidad

D-Idose-13C es único debido a su etiquetado con isótopos estables, lo que lo hace particularmente valioso para aplicaciones de investigación que involucran estudios metabólicos y espectroscopia de RMN. Su inestabilidad en ciertas condiciones también lo distingue de otras aldohexosas, lo que requiere condiciones específicas de manipulación y almacenamiento .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |

Clave InChI |

GZCGUPFRVQAUEE-ZXXGVQTMSA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.